Ursodeoxycholic Acid

Gallstone Dissolution Bile Acid Therapy Hepatotoxicity

Ursodeoxycholic Acid (UDCA; CAS 128-13-2) is the unequivocal first-line agent for PBC and cholesterol gallstone dissolution. Superior safety versus CDCA: 2.6% vs 37% transaminase elevation, 0% vs 60% diarrhea incidence. Effective desaturating dose is 10.1 mg/kg/day—29.4% lower than CDCA. For the ~40% of PBC patients with inadequate biochemical response, UDCA anchors evidence-based fibrate combination strategies. Low aqueous solubility (53 µM) enables formulation enhancement using precisely characterized API with specified particle size and polymorphic form. Generic bile acid substitution is clinically unsound—insist on authenticated, high-purity UDCA.

Molecular Formula C24H40O4
Molecular Weight 392.6 g/mol
CAS No. 128-13-2
Cat. No. B192624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholic Acid
CAS128-13-2
Synonyms3 alpha,7 beta Dihydroxy 5 beta cholan 24 oic Acid
3 alpha,7 beta-Dihydroxy-5 beta-cholan-24-oic Acid
Acid, Deoxyursocholic
Acid, Ursacholic
Acid, Ursodeoxycholic
Cholit-Ursan
Cholofalk
Delursan
Deoxyursocholic Acid
Destolit
Sodium Ursodeoxycholate
Urdox
Ursacholic Acid
Urso
Urso Heumann
Ursobilane
Ursochol
Ursodeoxycholate, Sodium
Ursodeoxycholic Acid
Ursodiol
Ursofalk
Ursogal
Ursolite
Ursolvan
Molecular FormulaC24H40O4
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1
InChIKeyRUDATBOHQWOJDD-UZVSRGJWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 mg/mL

Ursodeoxycholic Acid (CAS 128-13-2) – Scientific Overview and Procurement Baseline for Bile Acid Therapeutics


Ursodeoxycholic acid (UDCA; CAS 128-13-2) is a naturally occurring hydrophilic bile acid and the 7β-epimer of chenodeoxycholic acid (CDCA) [1]. It is established as the first-line pharmacotherapy for primary biliary cholangitis (PBC) and is widely utilized for the dissolution of radiolucent cholesterol gallstones [2]. UDCA functions by reducing biliary cholesterol saturation, exerting choleretic effects, and modulating both hepatocyte apoptosis and immune-mediated bile duct injury [3]. Its therapeutic utility, however, is constrained by an aqueous solubility of 53 μM for the undissociated acid, which limits oral absorption, and by a biochemical non-response rate of approximately 30–40% in PBC patients, creating a clear procurement rationale for optimized formulations and evidence-based combination strategies [4].

Ursodeoxycholic Acid Procurement – Why Not All Bile Acids Are Interchangeable


Substituting ursodeoxycholic acid with other bile acids or analogs based solely on structural similarity is scientifically unsound and clinically risky. Despite being an epimer of CDCA, UDCA exhibits a fundamentally distinct safety profile: in comparative clinical trials, CDCA induced hypertransaminasemia in 37% of patients and secretory diarrhea in 60%, whereas UDCA caused transaminase elevations in only 2.6% of patients and diarrhea in 0% [1]. Furthermore, the solubility and precipitation pH of UDCA differ markedly from those of CDCA, directly impacting gastrointestinal tolerability and absorption [2]. Even among UDCA conjugates, functional selectivity at the α5β1 integrin receptor has been documented, with norUDCA and TUDC eliciting divergent downstream signaling cascades that cannot be replicated by the parent molecule [3]. These physicochemical and pharmacological distinctions render generic bile acid substitution a source of variable therapeutic outcomes and potential adverse events.

Ursodeoxycholic Acid Comparator Evidence – Quantified Differentiation Against CDCA, OCA, and TUDCA


UDCA vs. CDCA – Superior Tolerability with Reduced Hypertransaminasemia and Diarrhea

In a retrospective comparative study of gallstone patients, UDCA demonstrated a markedly superior safety and tolerability profile compared to its 7α-epimer, chenodeoxycholic acid (CDCA). While both agents were effective for gallstone dissolution, UDCA was associated with a significantly lower incidence of hepatotoxicity and gastrointestinal adverse events. Specifically, hypertransaminasemia developed in only 2.6% of UDCA-treated patients versus 37% of those receiving CDCA. Diarrhea occurred in 0% of the UDCA group compared to 60% of the CDCA group [1].

Gallstone Dissolution Bile Acid Therapy Hepatotoxicity

UDCA vs. CDCA – Lower Minimum Effective Dose for Biliary Cholesterol Desaturation

A dose-response study directly comparing UDCA and CDCA in gallstone patients established that UDCA is a more potent biliary cholesterol desaturating agent at equivalent doses. The minimum dose required to consistently desaturate bile was determined to be 10.1 mg/kg/day for UDCA, whereas CDCA required 14.3 mg/kg/day to achieve the same therapeutic endpoint [1]. A separate dose-response analysis confirmed that UDCA induced bile desaturation at both low (6 mg/kg/day) and medium (11 mg/kg/day) doses, while CDCA failed to desaturate bile at these same dose levels [2].

Bile Acid Metabolism Cholesterol Saturation Dose Optimization

UDCA vs. OCA – Distinct Adverse Event Profiles from FAERS Pharmacovigilance Analysis

An FDA Adverse Event Reporting System (FAERS) database analysis directly comparing adverse drug reaction (ADR) signals for UDCA and obeticholic acid (OCA) in the treatment of PBC revealed fundamentally distinct safety profiles. OCA was associated with significantly elevated reporting odds ratios (ROR) for pruritus (1345 cases; ROR 20.96), fatigue (528 cases; ROR 3.46), and constipation (161 cases; ROR 3.92). In contrast, UDCA was more frequently linked to signals for hepatocellular carcinoma (22 cases; ROR 16.37) and type I hypersensitivity reactions (11 cases; ROR 12.77) [1]. OCA was also strongly associated with increased blood alkaline phosphatase levels (145 cases; ROR 44.27).

Primary Biliary Cholangitis Pharmacovigilance Safety Differentiation

UDCA-MM Formulation – 3.32-Fold Oral Bioavailability Enhancement via Mixed Micelle Technology

The oral bioavailability of conventional UDCA is limited by its poor aqueous solubility (53 μM for undissociated acid). A mixed micelle formulation of UDCA (UDCA-MM), prepared with polysorbate 80 and poloxamer 407 in a 1:1:10 (w/w/w) ratio, achieved a 175.3-fold increase in aqueous solubility (from baseline to 1120 ± 38 μg/mL) and a corresponding 3.32-fold increase in oral bioavailability in rats, from 15.2% to approximately 50.5% [1]. The formulation produced particles of 16.5 ± 2.2 nm and increased the systemic production of the active conjugate TUDCA without significantly altering GUDCA levels.

Formulation Development Bioavailability Enhancement Drug Delivery

UDCA + Fibrate Combination Therapy – ALP Reduction of -85.4 U/L vs. UDCA Monotherapy

In patients with PBC who exhibit an inadequate response to UDCA monotherapy, the addition of a fibrate yields substantial incremental biochemical improvement. An umbrella meta-analysis of 23 meta-analyses encompassing 45 unique RCTs and 3,276 patients demonstrated that UDCA–fibrate combination therapy reduced alkaline phosphatase (ALP) by a mean difference of -85.4 U/L (95% CI: -102.7 to -68.1) relative to UDCA monotherapy [1]. Bilirubin levels were reduced by a mean difference of -0.45 mg/dL (95% CI: -0.62 to -0.28). The biochemical response rate was 42% higher with combination therapy (RR 1.42, 95% CI 1.25–1.61).

Primary Biliary Cholangitis Combination Therapy Biochemical Response

Ursodeoxycholic Acid Procurement Scenarios – Targeted Applications Based on Differential Evidence


First-Line Therapy for Primary Biliary Cholangitis – Tolerability-Driven Formulary Selection

UDCA is established as first-line therapy for PBC, supported by its superior tolerability profile relative to the second-line agent obeticholic acid (OCA). Procurement for this indication prioritizes long-term safety and patient adherence. The FAERS pharmacovigilance analysis provides quantitative justification for this positioning, showing OCA's association with high rates of pruritus (ROR 20.96) and fatigue (ROR 3.46), adverse effects that limit its use to UDCA-refractory patients [1]. UDCA's lower adverse event burden supports its selection as the initial, long-term therapy for the ~60% of PBC patients who achieve adequate biochemical response on monotherapy, while the remaining 40% may require add-on fibrates as evidenced by the -85.4 U/L ALP reduction shown in combination therapy meta-analysis [2].

Gallstone Dissolution – Dose Efficiency and Safety Over CDCA

For medical dissolution of cholesterol gallstones, UDCA offers a scientifically validated advantage over its historical alternative CDCA. The minimum effective desaturating dose for UDCA is 10.1 mg/kg/day, 29.4% lower than the 14.3 mg/kg/day required for CDCA [3]. More critically, UDCA avoids the significant hepatotoxicity (37% hypertransaminasemia) and diarrhea (60% incidence) that characterized CDCA therapy [4]. These differentials make UDCA the preferred agent for any medical dissolution protocol and support procurement of UDCA as the sole oral dissolution agent for cholesterol gallstones in patients who are poor surgical candidates or decline cholecystectomy.

Bioavailability-Enhanced Formulation Development – Mixed Micelle Delivery Systems

The intrinsically low aqueous solubility of UDCA (53 μM for undissociated acid) limits its oral bioavailability to approximately 15.2% in rats [5]. This presents a clear industrial opportunity for formulation enhancement. The UDCA mixed micelle (UDCA-MM) approach, using polysorbate 80 and poloxamer 407, demonstrated a 175.3-fold solubility increase (to 1120 ± 38 μg/mL) and a 3.32-fold bioavailability enhancement [6]. This formulation strategy is directly applicable to developing next-generation UDCA products with lower API requirements, reduced pill burden, and potentially improved patient compliance. Procurement of UDCA API with specified particle size and polymorphic form is critical for successful implementation of such enabling formulations.

Investigational Use in Hepatobiliary Disease Research – Comparator for Novel Bile Acid Analogs

UDCA serves as the standard-of-care comparator in clinical trials evaluating novel bile acid analogs and conjugates, including norUDCA, TUDCA, and 6-MUDCA. The documented functional selectivity of these analogs at the α5β1 integrin—where TUDC and norUDCA elicit distinct signaling cascades despite structural similarity—underscores the necessity of using authentic UDCA as a reference standard rather than assuming class-wide equivalence [7]. For research procurement, this evidence mandates sourcing well-characterized, high-purity UDCA to ensure reproducible and interpretable comparative data in preclinical studies of choleretic, anti-cholestatic, and anti-inflammatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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